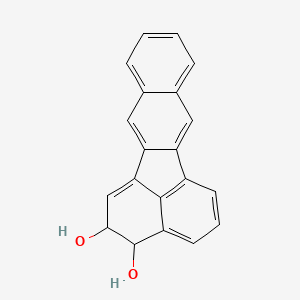
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(k)fluoranthene, which is known for its presence in fossil fuels and as a byproduct of incomplete combustion processes. This compound has garnered attention due to its potential biological activities and its role in environmental pollution studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2,3-dihydroxybenzo(k)fluoranthene can be achieved through the intermediacy of 1,12c-dihydrobenzo(k)fluoranthen-3(2if)-one. This ketone is converted to its phenylseleno derivative, which undergoes selenoxide elimination in basic hydrogen peroxide, forming benzo(k)fluoranthene-2,3-dione directly .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research has shown its potential role in biological systems, particularly in studying the metabolism of PAHs in living organisms.
Medicine: Its derivatives are investigated for their potential anti-cancer properties and other therapeutic applications.
Industry: The compound is used in environmental studies to understand the impact of PAHs on ecosystems and human health
Wirkmechanismus
The mechanism of action of 2,3-dihydro-2,3-dihydroxybenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. It is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to DNA and proteins, potentially causing mutations and other cellular damage. These interactions are crucial in understanding its role in carcinogenesis and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(j)fluoranthene: Another PAH with similar structural features but different biological activities.
Benzo(a)fluoranthene: Known for its carcinogenic properties and environmental presence.
Benzo(e)fluoranthene: Studied for its photophysical properties and environmental impact.
Uniqueness
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions.
Eigenschaften
CAS-Nummer |
112575-92-5 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
4,5-dihydrobenzo[k]fluoranthene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-18-10-17-16-9-12-5-2-1-4-11(12)8-15(16)13-6-3-7-14(19(13)17)20(18)22/h1-10,18,20-22H |
InChI-Schlüssel |
OFEOEMYUJQKIRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C4=CC(C(C5=CC=CC(=C54)C3=CC2=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


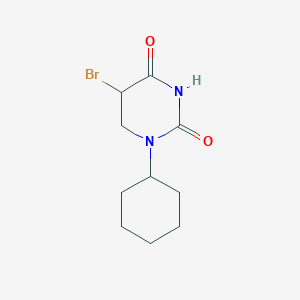
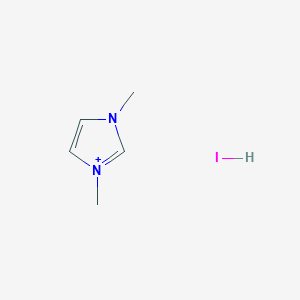
![4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B12808606.png)
![Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B12808609.png)

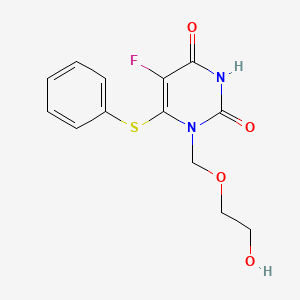
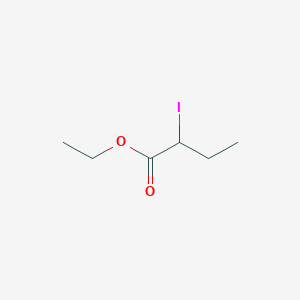
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)

![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
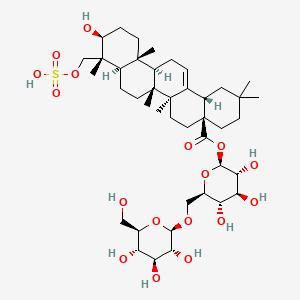
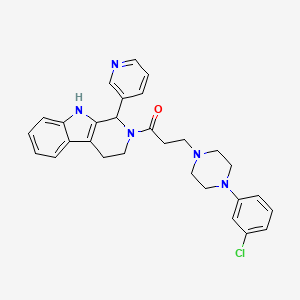
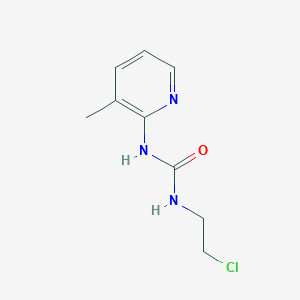
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
